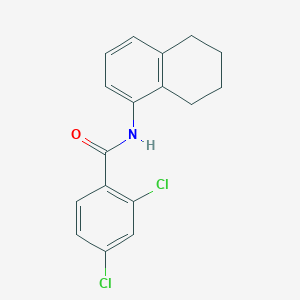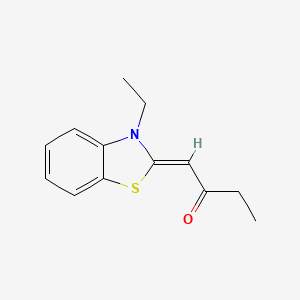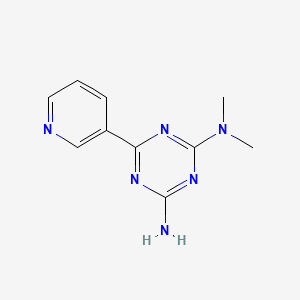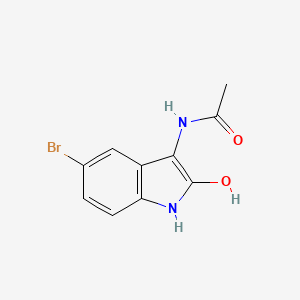
2,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves direct acylation reactions, as demonstrated in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile (Younes et al., 2020). Additionally, similar compounds like aromatic polyamides have been synthesized using different starting materials such as 2-naphthol and 4-fluoro benzonitrile (Ghodke et al., 2021).
Molecular Structure Analysis
Molecular structure analysis often employs techniques like X-ray crystallography. For instance, the study of benzamide derivatives revealed their solid-state properties via X-ray single crystallography (Younes et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving related compounds can lead to colorimetric sensing, as seen with certain benzamide derivatives exhibiting color transitions in response to fluoride anions (Younes et al., 2020).
Physical Properties Analysis
Physical properties such as solubility and thermal stability are crucial. Aromatic polyamides derived from similar compounds demonstrated good solubility in organic solvents and high thermal stability, as seen in studies by Ghodke et al. (2021) (Ghodke et al., 2021).
Chemical Properties Analysis
The chemical properties, like electrochemical behavior and hydrogen bonding interactions, are key aspects. For example, the hydrogen bonding interactions of benzamide derivatives were examined through UV-Vis and NMR analyses (Younes et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-dichloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-12-8-9-14(15(19)10-12)17(21)20-16-7-3-5-11-4-1-2-6-13(11)16/h3,5,7-10H,1-2,4,6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUNOPSMEKEIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acrylic acid](/img/structure/B5634225.png)

![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2,5-dimethyl-3-furamide](/img/structure/B5634243.png)
![6-[(4-tert-butylbenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5634250.png)


![[3-allyl-1-(4-chloro-2-methoxybenzoyl)-3-piperidinyl]methanol](/img/structure/B5634260.png)
![(3R*,4S*)-4-cyclopropyl-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5634267.png)
![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-ethoxypyridine](/img/structure/B5634272.png)
![3-(2-furylmethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5634287.png)
![(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B5634299.png)
